molecular formula C14H14BrNO B018043 6-Bromoacetyl-2-dimethylaminonaphthalene CAS No. 210832-86-3

6-Bromoacetyl-2-dimethylaminonaphthalene

Cat. No. B018043
M. Wt: 292.17 g/mol
InChI Key: ZEIHZWQYRTVVMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

6-Bromoacetyl-2-dimethylaminonaphthalene, along with its derivatives, is synthesized as a substrate for glutathione transferases (GSTs), highlighting its application in highly sensitive assays of these enzymes. The synthesis involves reactions that enhance its fluorescence upon product formation, a characteristic valuable in biochemical research for measuring enzyme activities and interactions (Svensson et al., 2002).

Molecular Structure Analysis

The molecular structure of 6-Bromoacetyl-2-dimethylaminonaphthalene derivatives exhibits sensitivity towards solvent polarity, impacting their fluorescent properties. This sensitivity is utilized in studying "hydrophobic" domains, conformational changes, and dipolar relaxation processes in proteins, offering insights into protein structure and function through fluorescence spectroscopy and lifetime measurements (Franklyn et al., 1983).

Chemical Reactions and Properties

The compound's thiol-reactivity is exploited in the synthesis of fluorogenic substrates for enzymatic reactions, particularly with glutathione transferases. This reactivity, coupled with its environmental sensitivity, allows for the development of sensitive assays for studying enzyme kinetics and mechanisms. The interaction with GSTs results in a significant fluorescence change, useful in real-time monitoring of enzyme activities (Svensson et al., 2002).

Scientific Research Applications

  • Glutathione Transferases Research : 6-Chloroacetyl-2-dimethylaminonaphthalene serves as a sensitive substrate for glutathione transferases. This assists in understanding the interactions and binding affinity of these enzymes, contributing to mechanistic investigations in this area (Svensson et al., 2002).

  • Synthesis in Industry : The practical synthesis of 2-bromo-6-methoxynaphthalene, using dimethyl carbonate as a benign substitute for methyl halides, demonstrates potential for future industrial applications (Wei-Ming Xu & Hong-Qiang He, 2010).

  • Pharmaceutical and Cosmetic Analysis : As a prechromatographic fluorescent labelling reagent, 2-Bromoacetyl-6-methoxynaphthalene is used for analyzing dicarboxylic acids in pharmaceuticals and cosmetics. This aids in creating stable, highly fluorescent diesters for quality control purposes (Gatti et al., 1995).

  • Fluorescent Labelling in HPLC Analysis : It is also utilized as a fluorescent labelling reagent for HPLC analysis of biologically active carboxylic acids, especially in pharmaceutical formulations (Gatti et al., 1992).

  • Crystal Structure Studies : The crystal structure of bromoacetylated dimer-A (BADA) benzene solvate, a benzalazine derivative, was analyzed, which contributes to understanding the structure of such compounds (Ozawa et al., 1974).

  • Dansyl-Cl for Nervous Tissue Analysis : Dansyl-Cl, a related compound, is used for detecting amino acids and serotonin in nervous tissue, providing useful insights in biological research (Leonard & Osborne, 1975).

  • Bile Acids Determination : In pharmaceuticals and human bile, HPLC-fluorescence determination of bile acids is conducted after derivatization with 2-bromoacetyl-6-methoxynaphthalene. This method enables the determination of specific bile acids in these samples (Cavrini et al., 1993).

  • Protein Studies Using Acrylodan : 6-Acryloyl-2-dimethylaminonaphthalene (Acrylodan) is a thiol-selective, polarity-sensitive fluorescent probe used to study hydrophobic domains, conformational changes, and dipolar relaxation processes in proteins (Prendergast et al., 1983).

properties

IUPAC Name

2-bromo-1-[6-(dimethylamino)naphthalen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-16(2)13-6-5-10-7-12(14(17)9-15)4-3-11(10)8-13/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIHZWQYRTVVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376326
Record name BADAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoacetyl-2-dimethylaminonaphthalene

CAS RN

210832-86-3
Record name BADAN
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210832-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromoacetyl-2-dimethylaminonaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210832863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BADAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
171
Citations
R Svensson, C Grenö, AS Johansson, B Mannervik… - Analytical …, 2002 - Elsevier
… Here we demonstrate that the thiol-reactive, environmentally sensitive fluorogenic molecules 6-bromoacetyl-2-dimethylaminonaphthalene and 6-acryloyl-2-dimethylaminonaphthalene …
Number of citations: 35 www.sciencedirect.com
I Corbacho, M Berrocal, K Török, AM Mata… - Biochemical and …, 2017 - Elsevier
… T34C and T110C variants of human expressed calmodulin were generated and labelled with Badan (6-Bromoacetyl-2-dimethylaminonaphthalene) in the same conditions as previously …
Number of citations: 34 www.sciencedirect.com
C Schindel, A Zitzer, B Schulte… - European journal of …, 2001 - Wiley Online Library
… The toxin mutants were thiol-specifically labeled with the environmentally sensitive fluorescent dye 6-bromoacetyl-2-dimethylaminonaphthalene (badan), the bromoacetyl-analogue of …
Number of citations: 75 febs.onlinelibrary.wiley.com
T Hiratsuka - Journal of Biological Chemistry, 1999 - ASBMB
… Finally 6-bromoacetyl-2-dimethylaminonaphthalene (BD) was chosen as a fluorescent label for SH1. The resultant AD and BD derivatives of S-1 have the same fluorophore, the 6-acyl-2…
Number of citations: 33 www.jbc.org
X Liu, H Bisswanger - 2005 - degruyter.com
… 6-Bromoacetyl-2-dimethylaminonaphthalene (badan) is a fluorophore forming stable thioether bonds. The phosphorylated and dephosphorylated forms of the pyruvate dehydrogenase …
Number of citations: 6 www.degruyter.com
MD Yamada, E Katayama, Y Kimori, S Maruta - Biophysical Journal, 2009 - cell.com
… We prepared the skeletal muscle myosin subfragment-1 (S1), which ELC was labeled by 6-bromoacetyl-2-dimethylaminonaphthalene (BD) at the Cys 177. And fluorescent ADP …
Number of citations: 4 www.cell.com
JP Zaragoza - Biophysical Journal, 2021 - cell.com
… Chemical modification of cysteines with the fluorophore 6-bromoacetyl-2-dimethylaminonaphthalene (Badan, BD) provides site-specific probes for the measurement of fluorescence …
Number of citations: 2 www.cell.com
AH Nguyen, VT Nguyen, Y Kamio, H Higuchi - Biochemistry, 2006 - ACS Publications
… encoded a single cysteine in the pre-stem domain, and this residue was labeled specifically with the environment-sensitive fluorophore 6-bromoacetyl-2-dimethylaminonaphthalene (…
Number of citations: 31 pubs.acs.org
S Biswas, SK Mukherjee… - The Journal of Physical …, 2016 - ACS Publications
… (20, 21, 24-26) In this report, by covalently attaching a solvation probe, 6-bromoacetyl-2-dimethylaminonaphthalene (BADAN), to a specific site in domain I of the multidomain (three …
Number of citations: 17 pubs.acs.org
C Tiangco, S Brown, FS III, G Rao, L Tolosa - Acta Manilana, 2016 - researchgate.net
… The H152C glucose binding protein (GBP) labeled with the polarity-sensitive dye BADAN (6-bromoacetyl-2dimethylaminonaphthalene) was prepared and characterized with the aim of …
Number of citations: 1 www.researchgate.net

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